3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one
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Overview
Description
3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one is a chemical compound with the CAS Number: 423153-33-7 . It has a molecular weight of 210.32 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3-cyclopentylpropanoyl)piperazine . The InChI Code is 1S/C12H22N2O/c15-12(14-9-7-13-8-10-14)6-5-11-3-1-2-4-11/h11,13H,1-10H2 .Physical and Chemical Properties Analysis
The compound is an oil at room temperature . It has a molecular weight of 210.32 .Scientific Research Applications
Potential Use in Oncology
Piperazine derivatives, such as the σ receptor ligand analogues, have been investigated for their potential therapeutic or diagnostic applications in oncology. By modifying the lipophilicity and introducing more polar functional groups, researchers aim to enhance the entry of these compounds into tumor cells while minimizing antiproliferative activity. One specific analogue demonstrated moderate activity at the P-gp efflux pump, suggesting a potential role in overcoming drug resistance in cancer therapy (Abate et al., 2011).
Antidepressant and Antianxiety Activities
Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and evaluated for their antidepressant and antianxiety properties. Some compounds significantly reduced the duration of immobility times in albino mice and showed notable antianxiety activity, highlighting the therapeutic potential of piperazine derivatives in treating mood disorders (Kumar et al., 2017).
Synthetic Chemistry and Drug Discovery
Piperazine derivatives serve as essential building blocks in synthetic chemistry for drug discovery. For instance, 3-((hetera)cyclobutyl)azetidines have been synthesized as "stretched" analogues of piperidine, piperazine, and morpholine. These compounds exhibit increased size and conformational flexibility compared to their parent heterocycles, making them valuable for lead optimization programs in drug discovery (Feskov et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
3-cyclopentyl-1-piperazin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12(14-9-7-13-8-10-14)6-5-11-3-1-2-4-11/h11,13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCYMVZANVWWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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